molecular formula C9H7Cl2F3O B13588517 3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol

3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B13588517
M. Wt: 259.05 g/mol
InChI Key: BLARWTAEUWFGPR-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of dichlorophenyl and trifluoropropanol groups

Preparation Methods

The synthesis of 3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 3,4-dichlorophenyl derivatives with trifluoropropanol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. Industrial production methods may involve more complex processes, including the use of catalysts and controlled reaction environments to ensure high yield and purity.

Chemical Reactions Analysis

3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or hydrocarbons.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, affecting biochemical pathways and cellular functions. Detailed studies are required to fully elucidate its mechanism of action and identify the molecular targets involved.

Comparison with Similar Compounds

3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol can be compared with similar compounds such as 3,4-dichlorophenyl isocyanate and 3,4-dichloromethylphenidate. These compounds share structural similarities but differ in their chemical properties and applications. For example, 3,4-dichloromethylphenidate is known for its stimulant properties, while 3,4-dichlorophenyl isocyanate is used as a chemical intermediate in organic synthesis. The unique combination of dichlorophenyl and trifluoropropanol groups in this compound distinguishes it from these related compounds .

Properties

Molecular Formula

C9H7Cl2F3O

Molecular Weight

259.05 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C9H7Cl2F3O/c10-6-2-1-5(3-7(6)11)4-8(15)9(12,13)14/h1-3,8,15H,4H2

InChI Key

BLARWTAEUWFGPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(C(F)(F)F)O)Cl)Cl

Origin of Product

United States

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